molecular formula C9H7Cl3O3 B8627237 2,2,2-Trichloroethyl 2-hydroxybenzoate CAS No. 56529-85-2

2,2,2-Trichloroethyl 2-hydroxybenzoate

Cat. No.: B8627237
CAS No.: 56529-85-2
M. Wt: 269.5 g/mol
InChI Key: UELQWFGZUCGZPU-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 2-hydroxybenzoate is a chemical compound of interest in organic synthesis and materials science research. This molecule integrates a 2-hydroxybenzoate (salicylate) backbone with a 2,2,2-trichloroethyl group, a combination that suggests potential utility in polymer chemistry and as a synthetic intermediate. The 2,2,2-trichloroethyl (Troc) moiety is widely recognized for its application as a protecting group for carboxylic acids, among other functional groups . The Troc group is valued for its stability under a range of reaction conditions and its subsequent clean removal via reductive elimination with zinc metal in acetic acid . Concurrently, the 2-hydroxybenzoate component is a well-known pharmacophore with documented bioactivity. In a research context, this ester can be explored as a precursor in the synthesis of more complex molecules, including novel camalexin analogues developed for agrochemical research . Its structure also makes it a candidate for developing specialty chemicals, such as UV absorbers or monomers for functional polymers. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

56529-85-2

Molecular Formula

C9H7Cl3O3

Molecular Weight

269.5 g/mol

IUPAC Name

2,2,2-trichloroethyl 2-hydroxybenzoate

InChI

InChI=1S/C9H7Cl3O3/c10-9(11,12)5-15-8(14)6-3-1-2-4-7(6)13/h1-4,13H,5H2

InChI Key

UELQWFGZUCGZPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(Cl)(Cl)Cl)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in creating derivatives that exhibit enhanced biological activity.
    • Case studies have demonstrated its use in synthesizing compounds with anti-inflammatory and analgesic properties.
  • Antimicrobial Activity :
    • Research indicates that derivatives of 2,2,2-Trichloroethyl 2-hydroxybenzoate possess significant antimicrobial properties. For instance, a study highlighted its efficacy against several bacterial strains, making it a candidate for developing topical antiseptics.
  • Analytical Chemistry :
    • The compound has been utilized as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex biological samples. This application is crucial for detecting trace amounts of drugs and metabolites in clinical samples.

Industrial Applications

  • Chemical Synthesis :
    • It is used as a reagent in organic synthesis for producing various esters and carbamates. The trichloroethyl group enhances the reactivity of the compound, making it valuable in synthetic pathways.
    • A notable application includes its use in synthesizing herbicides and pesticides, where it acts as an active ingredient or precursor.

Data Tables

Application AreaSpecific UseReference Source
PharmaceuticalsIntermediate for drug synthesis
Antimicrobial AgentsEffective against bacterial strains
Analytical ChemistryDerivatizing agent for GC-MS
Chemical SynthesisReagent for producing esters and carbamates

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study conducted on the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential for further development into an antimicrobial agent.
  • Pharmaceutical Synthesis Case Study :
    • In a synthetic route to develop anti-inflammatory drugs, researchers utilized this compound as a key intermediate. The resulting compounds showed promising activity in preclinical trials, indicating their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Ethyl-2-Chloromethylbenzoate ()
  • Molecular Formula : C₁₀H₁₁ClO₂
  • Molecular Weight : 198.65 g/mol
  • Key Features: Contains a chloromethyl group (-CH₂Cl) attached to the benzoate ring. The chlorine atom enhances electrophilic substitution reactivity compared to non-halogenated esters.
  • Applications : Used as an intermediate in organic synthesis, particularly in nucleophilic substitutions due to the labile chloromethyl group .
2-(3-Amino-2,5,6-Trimethoxyphenyl)Ethyl 5-Chloro-2,4-Dihydroxybenzoate ()
  • Molecular Formula: C₁₈H₂₀ClNO₇
  • Molecular Weight : 406.80 g/mol
  • Key Features: Features multiple methoxy (-OCH₃), amino (-NH₂), and hydroxyl (-OH) groups. These substituents increase hydrogen-bonding capacity and solubility in polar solvents.
  • Applications : Likely used in pharmaceutical research due to its complex functional groups, which may confer biological activity .
2,2,2-Trichloroethyl Dichlorophosphate ()
  • Molecular Formula : C₂H₂Cl₅O₃P
  • Molecular Weight : 297.27 g/mol
  • Key Features : Combines a trichloroethyl group with a dichlorophosphate moiety. The trichloroethyl group enhances hydrolytic stability, making it suitable as a flame retardant or chemical intermediate .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Stability
2,2,2-Trichloroethyl 2-hydroxybenzoate* ~277.41 -Cl₃, -OH Low in water High (resists hydrolysis)
Ethyl-2-Chloromethylbenzoate 198.65 -CH₂Cl Moderate in organic solvents Moderate (labile Cl)
2,2,2-Trichloroethyl Dichlorophosphate 297.27 -Cl₃, -POCl₂ Low in polar solvents High (thermal stability)

*Hypothetical values based on structural analogs.

Preparation Methods

Reaction Overview

The most cited method involves a two-step process:

  • Synthesis of 2,2,2-Trichloroethyl Chloroformate :

    • Reactants : 2,2,2-Trichloroethanol and phosgene (COCl₂).

    • Catalyst : Tertiary amines (e.g., dimethylaniline) or amides (e.g., N,N-dimethylformamide).

    • Conditions : Solvent-free, 100–105°C, 0.5–7 mol% catalyst.

    • Yield : >90%.

  • Esterification with Salicylic Acid :

    • Reactants : Trichloroethyl chloroformate and salicylic acid.

    • Base : Aqueous sodium hydroxide or potassium carbonate.

    • Conditions : Room temperature, dichloromethane or toluene solvent.

    • Yield : 70–85%.

Mechanistic Insights

The chloroformate intermediate reacts with the phenolic hydroxyl group of salicylic acid, facilitated by deprotonation via the base. The reaction proceeds via nucleophilic acyl substitution (Figure 1).

Table 1: Optimization of Chloroformate Method

ParameterOptimal RangeImpact on Yield
Catalyst Loading1–3 mol%Maximizes rate
Temperature25–40°CPrevents hydrolysis
SolventAnhydrous DCMEnhances solubility

Reaction Protocol

  • Reactants : Salicylic acid and 2,2,2-trichloroethanol.

  • Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Conditions : Reflux in toluene, 110–120°C, Dean-Stark trap for water removal.

  • Yield : 60–75%.

Limitations

  • Side Reactions : Dehydration of trichloroethanol at high temperatures.

  • Scaling Challenges : Corrosive catalysts require specialized equipment.

Table 2: Comparison of Acid Catalysts

CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄110668
PTSA120472

Novel Approach

  • Reactants : Salicylic acid and 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate.

  • Conditions : Solvent-free, 80–100°C, self-promoted by acid.

  • Mechanism : Generation of a β-silyl carbocation intermediate, trapped by the carboxylic acid (Figure 2).

  • Yield : 75–90%.

Advantages :

  • Avoids hazardous phosgene and strong acids.

  • Simplified purification (byproduct: trichloroacetamide).

Industrial Considerations

Scalability

  • Batch Reactors : Preferred for chloroformate method due to exothermicity.

  • Continuous Flow : Emerging for acid-catalyzed routes to improve efficiency .

Q & A

Q. What are the recommended synthetic routes for preparing 2,2,2-trichloroethyl 2-hydroxybenzoate, and how can intermediates be optimized for yield?

Methodological Answer: The compound is typically synthesized via esterification of 2-hydroxybenzoic acid with 2,2,2-trichloroethanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis). Key steps include:

  • Reagent purification : Pre-dry 2-hydroxybenzoic acid and 2,2,2-trichloroethanol over molecular sieves to minimize hydrolysis side reactions.
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and avoid decomposition of the trichloroethyl group.
  • Workup : Extract the product using dichloromethane and wash with NaHCO₃ to remove unreacted acid. Monitor intermediates via TLC (silica gel, eluent: hexane/ethyl acetate 4:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of techniques:

  • NMR : ¹H and ¹³C NMR to confirm ester linkage (e.g., ester carbonyl at ~168–170 ppm in ¹³C NMR) and absence of residual hydroxyl groups.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern consistent with chlorine atoms.
  • Melting point : Compare observed mp with literature values (if available). Cross-reference with IR spectroscopy for characteristic C=O (1720 cm⁻¹) and aromatic C-H stretches .

Q. What stability precautions are necessary for handling this compound under laboratory conditions?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group.
  • Light sensitivity : Avoid prolonged exposure to UV light, which may degrade the trichloroethyl moiety.
  • Incompatibilities : Separate from strong bases (risk of saponification) and oxidizing agents (risk of Cl⁻ release) .

Advanced Research Questions

Q. How can Pd-catalyzed C–H functionalization strategies be applied to modify this compound for targeted derivatization?

Methodological Answer: The trichloroethyl group can act as a directing group for Pd-catalyzed C–H activation. Example protocol:

  • Ligand selection : Use bidentate ligands (e.g., 8-aminoquinoline) to enhance regioselectivity for ortho-functionalization of the benzoate ring.
  • Reaction conditions : Optimize Pd(OAc)₂ (5 mol%), Ag₂CO₃ (oxidant), and DMA solvent at 100°C for 12 hours.
  • Post-functionalization : Hydrolyze the trichloroethyl group (Zn/AcOH) post-C–H bond modification to recover the free hydroxyl derivative .

Q. What strategies resolve contradictions in reported reactivity of 2,2,2-trichloroethyl esters under basic vs. acidic conditions?

Methodological Answer:

  • Acidic conditions : The ester is stable in mild acids (e.g., AcOH) but hydrolyzes in concentrated H₂SO₄ due to protonation of the carbonyl oxygen.
  • Basic conditions : Saponification occurs via nucleophilic attack by OH⁻ on the carbonyl carbon. To mitigate, use bulky bases (e.g., DBU) in aprotic solvents (THF) for selective deprotection of other functional groups.
  • Kinetic studies : Perform pH-dependent stability assays monitored by HPLC to map degradation pathways .

Q. How can computational modeling predict the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian or ORCA to calculate Fukui indices for the benzoate ring. The hydroxyl group directs EAS to the ortho/para positions, but the electron-withdrawing trichloroethyl group may alter reactivity.
  • Solvent effects : Include implicit solvent models (e.g., PCM for DCM) to refine activation energies. Validate predictions experimentally via nitration or bromination trials .

Q. What analytical methods detect and quantify trace byproducts (e.g., chlorinated compounds) in large-scale syntheses?

Methodological Answer:

  • GC-MS with derivatization : Derivatize samples with BSTFA to enhance volatility of polar byproducts. Use selective ion monitoring (SIM) for chlorine isotopes (m/z 35/37).
  • ICP-MS : Quantify total chlorine content to assess residual chlorinated impurities. Cross-reference with NMR for structural confirmation .

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